molecular formula C26H27N3O4 B2524850 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea CAS No. 1022881-55-5

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea

Cat. No.: B2524850
CAS No.: 1022881-55-5
M. Wt: 445.519
InChI Key: PMGGNRAIAPYQHZ-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea linkage connecting two aromatic systems, one of which is substituted with a dimethoxy-dihydroisoquinoline moiety, while the other contains a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Isoquinoline Moiety: The synthesis begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a phenethylamine derivative under acidic conditions.

    Coupling with Benzyl Halide: The isoquinoline derivative is then coupled with a benzyl halide in the presence of a base to form the corresponding benzylated product.

    Urea Formation: The final step involves the reaction of the benzylated isoquinoline with an isocyanate or a urea derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for sigma receptors, which are involved in various cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neuropathic pain and other neurological disorders.

    Industry: Potential use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to various physiological effects, including analgesic and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea
  • 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern and the presence of both methoxy and urea functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-31-21-6-4-5-20(15-21)29-26(30)28-19-9-7-17(8-10-19)13-23-22-16-25(33-3)24(32-2)14-18(22)11-12-27-23/h4-10,14-16H,11-13H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGGNRAIAPYQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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